Chlorpheniramine N-oxide
Description
Chemical Identity and Classification
Chlorpheniramine N-oxide is a nitrogen-oxidized derivative of chlorpheniramine. Its molecular formula is C₁₆H₁₉ClN₂O , with a molecular weight of 290.79 g/mol . The IUPAC name is 3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine oxide , reflecting its tertiary amine oxide functional group .
Key Identifiers and Structural Features
| Property | Value | Source |
|---|---|---|
| CAS Number | 120244-82-8 (base), 142494-45-9 (salt) | |
| SMILES | C[N+](C)([O-])CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2 |
|
| InChI Key | NMEICKDXQPVPKK-UHFFFAOYSA-N | |
| XLogP3 | 2.8 | |
| Hydrogen Bond Acceptors | 2 |
The compound exists as a racemic mixture, though enantiomerically pure forms, such as (S)-chlorpheniramine N-oxide (CAS 142494-46-0), have been synthesized for analytical purposes .
Historical Context of Discovery
Chlorpheniramine was first patented in 1948 and introduced clinically in 1949 as a racemic antihistamine . The discovery of its N-oxide metabolite emerged from metabolic studies in the late 20th century. Key milestones include:
- 1992 : Identification of enantioselective N-oxygenation by flavin-containing monooxygenase (FMO) in hog liver microsomes, establishing this compound as the primary metabolite .
- 2019 : Development of synthetic methods to produce this compound as a reference standard for impurity profiling, driven by regulatory requirements for pharmaceutical quality control .
Relationship to Parent Compound Chlorpheniramine
This compound is structurally and functionally linked to its parent compound:
Structural Comparison
| Feature | Chlorpheniramine | This compound |
|---|---|---|
| Functional Group | Tertiary amine (-N(CH₃)₂) | Tertiary amine oxide (-N⁺(CH₃)₂O⁻) |
| Molecular Formula | C₁₆H₁₉ClN₂ | C₁₆H₁₉ClN₂O |
| Metabolic Pathway | Hepatic oxidation via FMO | End product of Phase I metabolism |
Chlorpheniramine undergoes N-oxygenation primarily via FMO enzymes, yielding the N-oxide metabolite . This conversion reduces its ability to cross the blood-brain barrier, diminishing central nervous system effects compared to the parent drug .
Significance in Pharmaceutical Analysis
This compound is critical in pharmaceutical quality assurance for two reasons:
Impurity Profiling
As a major degradation product and metabolite, it is monitored in drug formulations. Regulatory guidelines mandate its quantification at levels ≤0.2% in active pharmaceutical ingredients (APIs) .
Analytical Method Development
Stability-Indicating Methods
| Parameter | Condition | Result |
|---|---|---|
| Forced Degradation | Acidic (0.1M HCl, 80°C) | Forms N-oxide (≥5% degradation) |
| Oxidative Stress | H₂O₂ (3%, 24h) | Stable (<2% degradation) |
These methods ensure compliance with pharmacopeial standards (USP, EP) .
Properties
IUPAC Name |
3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O/c1-19(2,20)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEICKDXQPVPKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401190145 | |
| Record name | 2-[1-(4-Chlorophenyl)-3-(dimethyloxidoamino)propyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401190145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120244-82-8 | |
| Record name | 2-[1-(4-Chlorophenyl)-3-(dimethyloxidoamino)propyl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120244-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorpheniramine N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120244828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[1-(4-Chlorophenyl)-3-(dimethyloxidoamino)propyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401190145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHLORPHENIRAMINE N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJP5C38JWU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Oxidation of Chlorpheniramine Using Peroxy Acids
The most well-documented method involves the oxidation of chlorpheniramine free base using peroxides under controlled conditions. According to the patent CN111039854A, the reaction proceeds as follows:
Reagents and Conditions
-
Oxidant : m-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.
-
Solvent : Dichloromethane (low polarity enhances reaction selectivity).
-
Base : Sodium bicarbonate (neutralizes acidic byproducts).
-
Temperature : −10°C (minimizes side reactions).
-
Molar Ratio : Chlorpheniramine : m-CPBA = 1 : 2.4.
Procedure
-
Chlorpheniramine (20 g) is dissolved in dichloromethane (200 mL) and cooled to −10°C.
-
Sodium bicarbonate (14.8 g) and m-CPBA (30.4 g) are added sequentially.
-
The mixture is stirred for 2 hours at −10°C, with reaction progress monitored via TLC.
-
Post-reaction, the organic layer is washed with water and saturated brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification via silica gel chromatography (eluent: dichloromethane:methanol = 10:1 v/v) yields this compound with 72.37% yield and 97% purity.
Critical Parameters
-
Temperature Control : Lower temperatures (−10°C to 0°C) suppress over-oxidation and dimerization.
-
Oxidant Selection : m-CPBA offers higher selectivity compared to H₂O₂, which may require catalytic activation.
Reaction Optimization and Yield Enhancement
Influence of Stoichiometry and Solvent Polarity
The molar ratio of chlorpheniramine to oxidant (1:2.4) ensures complete conversion without excess reagent carryover. Dichloromethane’s low polarity stabilizes the oxidant and intermediates, reducing side reactions. Substituting with polar solvents (e.g., methanol) decreases yield by promoting hydrolysis.
Role of Base Additives
Sodium bicarbonate (20:14.8 mass ratio to chlorpheniramine) neutralizes H⁺ ions generated during oxidation, preventing protonation of the amine oxide and facilitating product isolation.
Purification and Isolation Techniques
Liquid-Liquid Extraction
Post-reaction washing with water and brine removes hydrophilic impurities (e.g., m-chlorobenzoic acid) and residual salts. Saturated brine enhances phase separation by reducing organic solvent solubility in water.
Chromatographic Purification
Silica gel column chromatography (dichloromethane:methanol = 10:1) achieves >97% purity by resolving this compound from unreacted starting material and dimers.
Analytical Characterization and Quality Control
High-Performance Liquid Chromatography (HPLC)
The patent CN111039854A specifies an HPLC protocol for quantifying this compound in formulations:
Chromatographic Conditions
-
Column : Ultimate XDB-C18 (octadecylsilane bonded phase).
-
Mobile Phase : 80:20 v/v NH₄H₂PO₄ (pH 3.0) : acetonitrile.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 225 nm.
-
Injection Volume : 20 µL.
System Suitability
Quantification in Finished Products
Analysis of seven chlorpheniramine maleate batches revealed N-oxide impurities at 0.002% in six samples (Table 1), underscoring the method’s sensitivity.
Table 1: this compound Content in Commercial Batches
| Batch Number | N-Oxide Content (wt.%) |
|---|---|
| LBNM-4-2019030801 | 0.002 |
| LBNM-4-2019031301 | 0.002 |
| LBNM-4-2019040201 | 0.002 |
| 20190501 | 0.002 |
| 20190502 | 0.002 |
| 20190503 | 0.002 |
| LBNM-2019102201 | Not detected |
This compound serves as a reference standard for:
Chemical Reactions Analysis
Types of Reactions: Chlorpheniramine N-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other oxidized derivatives.
Reduction: Reduction reactions can convert this compound back to chlorpheniramine.
Substitution: The compound can participate in substitution reactions, where the N-oxide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: Higher oxidized derivatives.
Reduction: Chlorpheniramine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Scientific Research Applications
Chlorpheniramine N-oxide has several notable applications:
Chemistry
- Reagent in Organic Synthesis : It serves as a model compound for studying oxidation reactions and can be utilized in various organic synthesis processes.
- Oxidation Studies : The compound is frequently used to investigate the mechanisms and outcomes of oxidation reactions involving nitrogen-containing compounds.
Biology
- Histamine Receptor Interaction : As an H1 receptor antagonist, it competes with histamine for binding sites, potentially alleviating allergic symptoms.
- Investigating Biological Effects : Research is ongoing into its effects on biological systems, particularly its interactions with histamine receptors and potential anti-inflammatory properties.
Medicine
- Therapeutic Applications : this compound is being explored for its antihistaminic properties and possible roles in treating allergic conditions.
- Anxiolytic Effects : Preliminary studies suggest that at higher doses, it may exhibit antidepressant properties linked to oxidative stress modulation.
Industry
- Pharmaceutical Development : The compound acts as an intermediate in synthesizing other pharmaceutical agents, contributing to the development of new medications.
Pharmacodynamics and Pharmacokinetics
The pharmacodynamics of this compound involve blocking H1 receptors, thereby preventing histamine from exerting its effects. Additionally, it may possess anti-inflammatory properties beyond its antihistaminic activity.
The pharmacokinetics are influenced by metabolic pathways such as N-oxidation, which can affect the duration and intensity of its biological activity.
Case Study 1: Hypersensitivity Reactions
A case study documented a 45-year-old woman who experienced urticaria after taking cold medication containing chlorpheniramine. Skin prick tests confirmed hypersensitivity to chlorpheniramine but not to methylprednisolone. This emphasizes the need for monitoring adverse reactions associated with chlorpheniramine derivatives .
Case Study 2: Anxiolytic Effects
In another study examining the anxiolytic effects of chlorpheniramine at high doses, researchers found that it may have antidepressant properties linked to oxidative stress modulation. Mice treated with chlorpheniramine showed altered nitric oxide and superoxide dismutase activity, suggesting a potential role in managing mood disorders .
Mechanism of Action
The mechanism of action of Chlorpheniramine N-oxide involves its interaction with histamine receptors. The N-oxide group may alter the binding affinity and selectivity of the compound for these receptors, potentially leading to different pharmacological effects compared to chlorpheniramine. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may act as an antagonist at histamine H1 receptors, similar to chlorpheniramine.
Comparison with Similar Compounds
Comparison with Chlorpheniramine Metabolites
Chlorpheniramine undergoes extensive metabolism, yielding desmethyl-chlorpheniramine (DCP), didesmethyl-chlorpheniramine (DDCP), and CPNO as primary metabolites (Table 1).
Table 1: Structural and Metabolic Differences Between Chlorpheniramine Metabolites
- Pharmacokinetics: CPNO exhibits slower excretion compared to DCP and DDCP due to its hydrophilic nature, as evidenced by prolonged plasma persistence of chlorpheniramine-derived radioactivity .
- Toxicity: CPNO and other degradation by-products of chlorpheniramine are reported as non-toxic in cytotoxicity assays .
Comparison with Other N-Oxide Compounds
N-oxides are common metabolites of tertiary amine-containing drugs. Key comparisons include pheniramine N-oxide and nicotine N-oxide (Table 2).
Table 2: Comparative Analysis of N-Oxide Metabolites
- Analytical Challenges: N-oxides require polar-phase HPLC columns due to high hydrophilicity, with CPNO specifically resolved using a Cogent Bidentate C8 column .
Pharmacokinetic and Pharmacodynamic Comparisons
Table 3: Pharmacokinetic Profiles of Chlorpheniramine and CPNO
- Activity: CPNO shows negligible antihistaminic activity compared to chlorpheniramine, which has an oral potency of 1.8–2.4 times its racemic form . Novel H1-antihistamines (e.g., triazoloquinazolinones) exhibit lower sedation (5–8%) than chlorpheniramine (25%), though CPNO’s sedative effects remain unstudied .
Analytical Methodologies
Table 4: HPLC Conditions for N-Oxide Detection
| Compound | Column Type | Mobile Phase | Key Reference |
|---|---|---|---|
| CPNO | Cogent Bidentate C8 | Not specified | |
| Nicotine N-oxide | U-Bondapak-NH2 | Acetonitrile/ammonium acetate |
- Challenges : N-oxides resist gas chromatography due to polarity and thermal instability, necessitating HPLC with polar stationary phases .
Biological Activity
Chlorpheniramine N-oxide is an oxidized derivative of chlorpheniramine, a first-generation antihistamine widely used for treating allergic conditions. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Overview of this compound
This compound is characterized by the oxidation of the nitrogen atom in the pyridine ring of chlorpheniramine, resulting in an N-oxide group. This modification may influence its pharmacological effects and applications. The compound primarily functions as an H1 receptor antagonist, similar to its parent compound, and is involved in alleviating symptoms associated with allergies such as sneezing, itching, and runny nose.
This compound exerts its effects by competing with histamine for binding to H1 receptors on various effector cells. This action helps mitigate the physiological responses triggered by histamine release during allergic reactions.
Pharmacodynamics
- Histamine Receptor Interaction : this compound blocks H1 receptors, preventing histamine from exerting its effects.
- Potential Anti-inflammatory Properties : Some studies suggest that this compound may possess additional anti-inflammatory effects beyond its antihistaminic activity.
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its metabolic pathways. The compound undergoes N-oxidation, a common metabolic route for secondary and tertiary amines. This pathway can affect the duration and intensity of its biological activity.
Case Study 1: Hypersensitivity Reactions
A notable case involved a 45-year-old woman who experienced urticaria after taking cold medication containing chlorpheniramine. Skin prick tests confirmed hypersensitivity to chlorpheniramine but not to methylprednisolone. This case highlights the potential for adverse reactions associated with chlorpheniramine and its derivatives, emphasizing the importance of monitoring for hypersensitivity in patients using these medications .
Case Study 2: Anxiolytic Effects
In a study examining the anxiolytic effects of chlorpheniramine at high doses, researchers found that it may have antidepressant properties linked to oxidative stress modulation. Mice treated with chlorpheniramine showed altered nitric oxide and superoxide dismutase activity, suggesting a potential role in managing mood disorders .
This compound shares several biochemical properties with its parent compound:
- Binding Affinity : It retains significant binding affinity for H1 receptors.
- Metabolic Stability : The N-oxide modification may enhance stability compared to non-oxidized forms .
Comparative Analysis of Biological Activities
| Property | Chlorpheniramine | This compound |
|---|---|---|
| H1 Receptor Antagonism | Yes | Yes |
| Anti-inflammatory Activity | Limited | Potentially enhanced |
| Hypersensitivity Risk | Documented | Documented |
| Anxiolytic Effects | Limited | Possible at high doses |
Q & A
Q. What enzymatic pathways are responsible for the formation of Chlorpheniramine N-oxide in mammalian systems, and how can researchers validate these pathways experimentally?
this compound is primarily formed via flavin-containing monooxygenases (FMOs), particularly FMO1 in rats and humans. To validate this, researchers can:
- Use microsomal preparations from specific tissues (e.g., liver or brain microvascular endothelial cells) and quantify N-oxide production via HPLC or LC-MS.
- Employ enzyme inhibition assays with FMO-specific inhibitors (e.g., methimazole) to confirm enzymatic activity.
- Compare expression levels of FMO isoforms (e.g., FMO1 vs. FMO3) using Western blotting or qPCR .
Q. What analytical challenges are associated with quantifying this compound, and what methodologies address these issues?
N-oxides are highly polar, complicating their separation from biological matrices. Effective strategies include:
- Using hydrophilic interaction liquid chromatography (HILIC) or polar bonded-phase columns (e.g., U-Bondapak-NH2) to improve retention and peak shape.
- Avoiding derivatization by optimizing reverse-phase HPLC with ion-pairing agents (e.g., tetrabutylammonium phosphate).
- Validating methods with deuterated internal standards to correct for matrix effects and ensure reproducibility .
Q. How does this compound excretion vary across species, and what experimental models are appropriate for pharmacokinetic studies?
- Rats and humans excrete this compound in urine, but species-specific FMO expression (e.g., FMO1 dominance in rats vs. FMO3 in humans) affects metabolic rates.
- Use in vivo rodent models with urine collection over timed intervals, coupled with LC-MS/MS quantification.
- Cross-validate with in vitro systems (e.g., hepatocyte cultures or recombinant FMO isoforms) to isolate species-specific metabolism .
Q. What non-mammalian systems can biotransform Chlorpheniramine into its N-oxide, and how are these models useful for metabolic studies?
- The fungus Cunninghamella elegans metabolizes Chlorpheniramine to its N-oxide via oxidative pathways, mimicking mammalian metabolism.
- Use fungal biotransformation assays to generate metabolites for structural characterization (e.g., NMR or high-resolution MS) or toxicity screening .
Advanced Research Questions
Q. How do cross-reactivity challenges in immunoassays for this compound arise, and what validation protocols mitigate false positives?
- Metabolite structural similarity to parent drugs or other amines (e.g., desmethyl metabolites) can cause antibody cross-reactivity.
- Implement a "cross-reactants challenge": spike blank biological matrices with potential interferents (e.g., 2-5× excess of related compounds) and compare apparent analyte concentrations.
- Use orthogonal methods (e.g., LC-MS) to confirm specificity .
Q. What experimental approaches elucidate tissue-specific FMO isoform contributions to this compound formation in complex systems like the blood-brain barrier?
- Isolate rat brain microvascular endothelial cells (BMECs) and profile FMO isoform expression via transcriptomics/proteomics.
- Conduct enzyme activity assays with Chlorpheniramine as a substrate, using isoform-specific inhibitors or siRNA knockdowns to delineate contributions .
Q. How can researchers validate this compound quantification methods for regulatory compliance, and what parameters are critical?
- Follow ICH guidelines for method validation: assess linearity (1–100 ng/mL), precision (intra-day/inter-day CV <15%), accuracy (85–115% recovery), and sensitivity (LOQ ≤1 ng/mL).
- Include stability tests under storage conditions (-80°C, freeze-thaw cycles) and matrix effects evaluation using post-column infusion .
Q. Does this compound exhibit mutagenic potential, and how can structure-activity relationship (SAR) models predict this risk?
- Use the Ames test with Salmonella strains (TA98, TA100) to assess mutagenicity.
- Apply SAR fingerprint analysis: screen for aromatic N-oxide substructures linked to mutagenicity alerts (e.g., nitro groups or polycyclic systems). Compare with proprietary databases to identify structural red flags .
Q. How can real-world pharmacovigilance data inform the safety profile of this compound in pediatric populations?
Q. What comparative studies differentiate this compound’s biological effects from other N-oxides (e.g., nicotine N-oxide), and what endpoints are relevant?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
